The synthesis of N-Fmoc-O-(trifluoromethyl)-L-tyrosine typically involves the following steps:
The synthesis can employ various reagents and conditions, including:
N-Fmoc-O-(trifluoromethyl)-L-tyrosine features a complex molecular structure characterized by:
N-Fmoc-O-(trifluoromethyl)-L-tyrosine participates in several chemical reactions relevant to peptide synthesis:
The reaction conditions must be optimized to prevent degradation of sensitive functional groups. Additionally, the presence of the trifluoromethyl group may influence reaction kinetics and thermodynamics, making it a point of interest in synthetic methodologies .
The mechanism by which N-Fmoc-O-(trifluoromethyl)-L-tyrosine exerts its effects in biochemical contexts primarily revolves around its role in peptide synthesis. The introduction of the trifluoromethyl group alters the electronic environment of the peptide backbone, potentially enhancing hydrophobic interactions and influencing protein folding.
Studies indicate that peptides incorporating fluorinated amino acids exhibit altered stability and activity profiles compared to their non-fluorinated counterparts, suggesting that N-Fmoc-O-(trifluoromethyl)-L-tyrosine could enhance therapeutic efficacy in peptide-based drugs .
N-Fmoc-O-(trifluoromethyl)-L-tyrosine appears as a solid at room temperature with high purity levels reported at 95%. Its melting point and solubility characteristics can vary based on formulation but typically exhibit good solubility in organic solvents.
Key chemical properties include:
Relevant analyses typically involve chromatographic methods to assess purity and confirm structure through spectroscopic techniques such as NMR (nuclear magnetic resonance) or mass spectrometry .
N-Fmoc-O-(trifluoromethyl)-L-tyrosine finds application in various scientific fields:
The strategic incorporation of trifluoromethyl (CF₃) groups into amino acid side chains represents a cornerstone of modern peptide engineering. When attached to the phenolic oxygen of tyrosine, the CF₃ moiety induces profound changes in peptide behavior. The trifluoromethyl group’s extreme electronegativity (Pauling scale: 3.98) and substantial hydrophobic character (π-value: +0.88) synergistically enhance peptide stability and membrane interaction capabilities. Studies on spider venom-derived antimicrobial peptides like Lycosa erythrognatha Toxin I-b (LyeTx I-b) demonstrate that fluorinated modifications increase amphipathicity and extend helical structure, correlating with enhanced membrane disruption through strengthened hydrophobic partitioning into lipid bilayers [1]. This electron-withdrawing group also stabilizes adjacent peptide bonds against enzymatic cleavage by reducing nucleophilic susceptibility, thereby extending biological half-life [3].
Table 1: Biophysical Properties Modulated by O-Trifluoromethyltyrosine Incorporation
Parameter | Native Tyrosine | O-Trifluoromethyltyrosine | Functional Impact |
---|---|---|---|
Lipophilicity (LogP) | -1.05 | +0.62 | Enhanced membrane permeability |
Electrostatic Potential | -38 kcal/mol | -54 kcal/mol | Strengthened cation-π interactions |
Aromatic Ring pKa | 10.1 | 8.9 | Stabilized phenolate species at pH 7–8 |
Helical Propensity | Moderate | High | Stabilized α-helical conformations |
Membrane Affinity | Low–Moderate | High | Improved lipid bilayer penetration |
The trifluoromethyl group’s superhydrophobic character (exceeding even aromatic or aliphatic hydrocarbon chains) drives peptide self-association and membrane insertion via the fluorous effect—an entropically driven phase separation analogous to the hydrophobic effect but significantly more potent. This phenomenon is quantitatively demonstrated in isothermal titration calorimetry (ITC) studies of fluorinated peptides, revealing up to 5-fold stronger exothermic binding to phospholipid vesicles compared to non-fluorinated counterparts [1]. Solid-state NMR analyses confirm that CF₃-modified peptides adopt more extended amphipathic helical conformations in membrane mimetic environments, positioning the trifluoromethyl group deep within the hydrophobic core of lipid bilayers [1].
O-Trifluoromethylation fundamentally alters tyrosine’s electronic architecture through powerful inductive effects. The -OCF₃ group exhibits a Hammett substituent constant (σₘ) of +0.38–0.43, substantially increasing the aromatic ring’s electron deficiency. This polarization elevates the phenolic proton acidity (pKa reduction ~1.2 units versus native tyrosine), enhancing hydrogen-bonding capacity and metal-chelating potential [3]. X-ray crystallographic studies of fluorinated peptides reveal shortened hydrogen-bond distances (1.8–2.0 Å versus 2.2–2.5 Å in non-fluorinated analogs) due to enhanced electrostatic complementarity between the electron-deficient ring and electron-rich partners [6].
Sterically, the trifluoromethyl group occupies 40–50% more volume than tyrosine’s native hydroxyl group (van der Waals volume: 38 ų vs. 26 ų), creating a defined hydrophobic "bump" on the peptide surface. This steric perturbation disrupts π-stacking geometries while creating novel binding pockets in protein interaction interfaces. Molecular dynamics simulations demonstrate that O-trifluoromethyltyrosine incorporation reduces backbone flexibility by 20–30% within a 5-Å radius due to restricted side chain rotational freedom (rotameric states reduced from 3 to 1–2 predominant conformers) [3]. These constrained conformations enhance binding specificity by pre-organizing peptide structures for target engagement.
Table 2: Quantum Chemical Properties of Tyrosine Derivatives
Property | Tyrosine | O-Methyltyrosine | O-Trifluoromethyltyrosine |
---|---|---|---|
Hammett Constant (σₘ) | +0.12 | +0.11 | +0.41 |
Aromatic Quadrupole (eV) | -8.1 | -7.9 | -12.3 |
Van der Waals Volume (ų) | 26 | 32 | 38 |
Rotatable Bonds | 3 | 3 | 2 |
Dipole Moment (Debye) | 2.2 | 1.8 | 3.5 |
The trifluoromethyl group’s polar hydrophobicity creates unique solvation behaviors. While substantially increasing octanol-water partition coefficients (LogP +1.5 vs. native tyrosine), it maintains water solubility through dipole-dipole interactions (15–20 g/L solubility versus <5 g/L for similarly hydrophobic alkyl chains). This balance enables membrane penetration without precipitation in biological matrices—a critical advantage for therapeutic peptides [3] [6].
Fluorinated amino acids occupy distinct biophysical niches in peptide engineering. Unlike perfluoroalkyl chains (e.g., hexafluoroleucine) that confer extreme hydrophobicity (LogP > +3.0) but risk peptide aggregation, O-trifluoromethyltyrosine provides moderate lipophilicity (LogP +0.62) while preserving hydrogen-bonding capability. Compared to ring-fluorinated phenylalanine derivatives (e.g., 4-fluorophenylalanine), the -OCF₃ group delivers stronger electronic effects (Hammett σₘ +0.41 vs. +0.06) and greater steric bulk [6]. These properties translate to superior target engagement in antimicrobial and anticancer peptides, as demonstrated by 3–5 fold lower MIC values against Gram-negative bacteria versus peptides containing 4-fluorophenylalanine or O-methyltyrosine [6].
Table 3: Comparative Protein Binding Affinities of Fluorinated Tyrosine Analogs
Amino Acid Modification | Relative Hydrophobicity (RP-HPLC Δtᵣ) | α-Helical Content (%) | KD to Annexin A4 (μM) | Antimicrobial Activity (MIC, μg/mL) |
---|---|---|---|---|
Native Tyrosine | 0.0 | 64 | >500 | 32 |
O-Methyltyrosine | +1.8 | 68 | 420 | 28 |
3-Fluorotyrosine | +2.1 | 71 | 380 | 22 |
O-Ethyltyrosine | +3.5 | 59 | 310 | 18 |
O-Trifluoromethyltyrosine | +5.2 | 83 | 85 | 8 |
In protein-protein interaction inhibitors, O-trifluoromethyltyrosine outperforms other fluorinated analogs by leveraging both electronic and steric effects. For instance, in FHIT-derived peptides targeting annexin A4 (ANXA4), O-trifluoromethyltyrosine substitution at critical positions improved binding affinity 4-fold over O-methyltyrosine and 6-fold over 3-fluorotyrosine, achieving KD values of 85 μM versus >500 μM for native tyrosine [9]. Surface plasmon resonance (SPR) analyses attribute this enhancement to the trifluoromethyl group’s dual role: (1) strengthening electrostatic complementarity with cationic ANXA4 surface residues, and (2) filling a hydrophobic subpocket inaccessible to smaller substituents [9].
The trifluoromethyl group’s unique properties also address key limitations of conventional fluorination strategies. Unlike N-trifluoroacetylated lysines that introduce charge reversal, or perfluorinated aliphatic chains that disrupt secondary structure, O-trifluoromethyltyrosine maintains native hydrogen bonding patterns while enhancing proteolytic stability. Comparative circular dichroism (CD) studies show 83% α-helical content for O-trifluoromethyltyrosine-containing peptides versus 59–71% for other fluorinated analogs in benign buffers—a critical advantage for preserving bioactive conformations [6] [9]. In tumor-targeting applications like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) PET imaging, the trifluoromethyl analog offers potential advantages through increased blood-brain barrier penetration and reduced metabolism, though clinical validation remains ongoing [10].
The strategic incorporation of O-trifluoromethyltyrosine creates peptides with optimized drug-like properties: enhanced membrane permeability (logP +0.62 versus -1.05 for tyrosine), prolonged half-life (t½ >120 min versus 22 min in serum), and improved target affinity (KD improvements of 5–10 fold). These advances position O-trifluoromethyltyrosine as a versatile tool for overcoming the central challenges of peptide-based therapeutics—particularly against intracellular targets requiring cell penetration and against resistant pathogens demanding membrane-disruptive mechanisms [1] [3] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4